Product packaging for ethyl 5-oxo-3-phenylprolinate(Cat. No.:)

ethyl 5-oxo-3-phenylprolinate

Cat. No.: B4301707
M. Wt: 233.26 g/mol
InChI Key: MWCKXXFBEHXSLU-UHFFFAOYSA-N
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Description

Research Context and Significance of 5-Oxo-3-phenylprolinate Scaffolds in Modern Organic Synthesis

The 5-oxo-3-phenylprolinate scaffold is a privileged structure in medicinal chemistry and drug discovery. The pyrrolidine (B122466) ring, a core component of this scaffold, is a common motif in a vast number of biologically active compounds and natural products. The presence of the oxo group and the phenyl substituent provides a three-dimensional architecture that can effectively interact with biological targets.

The significance of such scaffolds lies in their ability to serve as versatile intermediates for the synthesis of novel therapeutic agents. Researchers have utilized the 5-oxo-3-phenylprolinate core to develop compounds with a wide array of biological activities. The exploration of these scaffolds is driven by the continuous demand for new drugs with improved efficacy and novel mechanisms of action. The rigid, yet modifiable, nature of the pyrrolidine ring allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can selectively bind to specific protein pockets.

Furthermore, the development of synthetic methods to access and functionalize these scaffolds is a major focus of contemporary organic chemistry research. The ability to introduce diverse substituents onto the pyrrolidinone core allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process. The interplay between the chiral centers and the substituents on the ring can lead to novel stereochemical outcomes, influencing the biological activity of the resulting molecules. researchgate.net

Historical Development of Synthetic Methodologies for Substituted Pyrrolidine-2-one and Proline Analogues

The pyrrolidine-2-one (or γ-lactam) ring system has long been a target for synthetic chemists due to its prevalence in natural products and pharmaceuticals. researchgate.net Early methods for the synthesis of substituted pyrrolidine-2-ones often involved the cyclization of γ-amino acids or the reduction of succinimides. Over the years, a plethora of more sophisticated and stereoselective methods have been developed.

Key historical developments include:

Ring-closing metathesis: This powerful reaction has been employed to construct the pyrrolidine ring from acyclic precursors.

1,3-Dipolar cycloadditions: The reaction of azomethine ylides with various dipolarophiles provides a direct route to highly substituted pyrrolidines.

Palladium-catalyzed carboamination: This method allows for the tandem formation of C-N and C-C bonds, leading to functionalized pyrrolidines in a single step. nih.gov

The synthesis of proline analogues, which are proline derivatives with modifications to the ring or substituents, has also been a vibrant area of research. nih.govacs.org These analogues are invaluable tools for studying protein structure and function, as they can be incorporated into peptides to modulate their conformation and biological activity. sigmaaldrich.com The development of methods for the stereoselective synthesis of these analogues has been crucial for advancing our understanding of peptide and protein science. nih.gov

Fundamental Structural Features and Intrinsic Reactivity of Ethyl 5-oxo-3-phenylprolinate Relevant to Chemical Transformations

The structure of this compound contains several key features that dictate its reactivity:

The Lactam: The cyclic amide (lactam) functionality is a key reactive site. The carbonyl group can undergo nucleophilic attack, and the adjacent C-N bond can be cleaved under certain conditions.

The Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

The Chiral Centers: The molecule possesses two stereocenters, at the C3 and C5 positions of the pyrrolidine ring. This chirality is a crucial feature for its application in asymmetric synthesis and for its interaction with biological systems. The relative stereochemistry of the phenyl group and the ester can significantly influence the molecule's shape and reactivity.

The Phenyl Group: The phenyl ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

The intrinsic reactivity of this compound allows for a variety of chemical transformations. For example, the α-protons to the carbonyl groups can be deprotonated to form enolates, which can then react with electrophiles. This allows for the introduction of substituents at the C4 position. The lactam nitrogen can also be alkylated or acylated. This rich reactivity profile makes this compound a versatile starting material for the synthesis of more complex molecules.

Below is a table summarizing some of the key properties of this compound and related compounds.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
IUPAC Nameethyl 5-oxo-3-phenylpyrrolidine-2-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B4301707 ethyl 5-oxo-3-phenylprolinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-3-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)12-10(8-11(15)14-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCKXXFBEHXSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Oxo 3 Phenylprolinate and Its Advanced Precursors

Convergent and Linear Synthetic Strategies to the Prolinate Core

The construction of complex molecules like ethyl 5-oxo-3-phenylprolinate can be approached through two primary strategies: linear and convergent synthesis.

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound

Controlling the stereochemistry at positions 2 and 3 of the pyrrolidone ring is crucial. Asymmetric synthesis provides the tools to produce enantiomerically enriched or pure stereoisomers.

A powerful strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of 3-substituted prolines, a key step can be the diastereoselective 1,4-addition of a dialkylcuprate to a chiral oxazolidine (B1195125) α,β-unsaturated ester. nih.gov This precursor is readily available from Garner's aldehyde. The chiral oxazolidine auxiliary guides the incoming nucleophile to a specific face of the molecule, establishing the stereocenter at what will become the C3-position of the proline ring with high diastereoselectivity. nih.gov Subsequent cyclization of the resulting linear precursor yields the desired cis-3-substituted proline derivative. nih.gov

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type Common Application Key Feature
Oxazolidinones Aldol reactions, Alkylations Directs stereoselective enolate reactions. researchgate.net
Camphor-derived auxiliaries Alkylations, Diels-Alder reactions Concave structure provides effective steric shielding. researchgate.net

In recent decades, organocatalysis and metal catalysis have emerged as powerful alternatives for asymmetric synthesis, avoiding the need for stoichiometric chiral auxiliaries. scienceopen.com

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of 3-substituted proline derivatives, an organocatalytic asymmetric route to 5-hydroxypyrrolidines has been developed, which serve as versatile precursors. scispace.com Catalysts derived from natural alkaloids, such as quinine, have been successfully employed. For instance, a quinine-derived thiourea (B124793) catalyst facilitates the tandem Michael addition-cyclization reaction between 1,3-diones and alkylidenecyanoacetates to produce chiral chromenes with good enantioselectivity (up to 82% ee). nih.gov This principle of using bifunctional catalysts that can activate both the nucleophile and electrophile is applicable to the synthesis of other heterocyclic systems. scienceopen.comnih.gov

Metal-catalyzed methods offer highly efficient routes to C-C and C-N bond formation. Palladium-catalyzed coupling reactions are particularly valuable for creating the 3-phenyl substituent on the proline ring. nih.gov A notable strategy involves the palladium-mediated coupling of an enol triflate, derived from N-trityl-3-oxo-(S)-2-proline methyl ester, with various partners to introduce substituents at the C3 position. nih.gov This approach allows for the construction of the key C-C bond with high efficiency.

Table 2: Examples of Enantioselective Catalysis for Related Structures

Reaction Type Catalyst Substrates Product Type Yield Enantioselectivity (ee) Reference
Tandem Michael-Cyclization Quinine Thiourea 1,3-Cyclohexanediones, Alkylidenecyanoacetates 2-Amino-5-oxo-chromenes up to 92% up to 82% nih.gov
Oxidative Dearomatization/Oxa-Michael Cinchona-based Squaramide Phenols, α-Tertiary Alcohols Spirocyclic Ethers Good up to 99% nih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, aligns with the principles of green chemistry by operating under mild conditions with high selectivity. nih.gov While a direct biocatalytic synthesis of this compound is not prominent in the literature, enzymes are instrumental in preparing chiral building blocks essential for its synthesis. nih.govmdpi.com

Lipases are widely used enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. mdpi.comnih.govfrontiersin.org A key application is the kinetic resolution of racemic mixtures. For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov This process selectively acylates one enantiomer, allowing for the separation of two enantiomerically enriched compounds—a crucial strategy for obtaining optically pure intermediates for the pharmaceutical industry. nih.gov Such resolved chiral alcohols or amines could serve as precursors for the asymmetric synthesis of the 3-phenylprolinate scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are highly relevant to the synthesis of fine chemicals like this compound.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions, for example, are highly atom-economical as all reactant atoms are, in principle, found in the product. In contrast, substitution and elimination reactions generate byproducts, lowering the atom economy.

When evaluating the synthetic routes to this compound, catalytic methods, both organocatalytic and metal-catalyzed, are generally superior to stoichiometric approaches (like the use of chiral auxiliaries) in terms of atom economy. Catalysts are used in small amounts and are not consumed in the reaction, leading to less waste.

Reaction efficiency is also improved by using greener solvents. There is a strong push to replace hazardous organic solvents with more environmentally benign alternatives like water or to perform reactions under solvent-free conditions. mdpi.comorientjchem.org For instance, the use of water-soluble catalysts like zinc di(L-prolinate) demonstrates a greener approach, as it allows reactions to be conducted in water, a non-toxic and abundant solvent. nih.govresearchgate.net The development of solvent-free synthetic methods, such as mechanochemical grinding or reactions in natural juices, further enhances the environmental profile of a synthesis. mdpi.comorientjchem.org

Solvent Minimization, Recyclable Catalysts, and Alternative Media Utilization

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrrolidines. A primary focus is the reduction of volatile organic solvents (VOCs), which contribute to environmental pollution. Research has shifted towards using benign alternatives such as water, or developing solvent-free reaction conditions.

The exploration of less polar binary solvent mixtures is also a key area of research, aiming to replace hazardous solvents like N,N-dimethylformamide (DMF). acs.orgacs.org For instance, mixtures such as dimethyl sulfoxide/ethyl acetate (B1210297) have been identified as effective media for certain reactions, expanding the available solvent space for greener synthesis. acs.org

Table 1: Examples of Alternative Media in Pyrrolidine (B122466) and Related Syntheses
Reaction TypeAlternative MediumKey FindingsReference
Reductive Amination of DiketonesWaterBeneficial for the formation of N-phenyl-substituted pyrrolidines, leading to an 80% yield. mdpi.com
Asymmetric Aldol ReactionBrineServed as a better medium than pure water for dipeptide-like organocatalysts, with low catalyst loading (1 mol%). mdpi.com
CyclocondensationAlkaline Aqueous MediumEfficient one-pot synthesis of nitrogen-containing heterocycles under microwave irradiation. organic-chemistry.org
Solid-Phase Peptide Synthesis (SPPS)Dimethyl sulfoxide/ethyl acetate (1:9)Identified as an efficient, less polar solvent mixture for Fmoc-removal using pyrrolidine, replacing more hazardous solvents. acs.orgacs.org

Ultrasound and Mechanochemical Approaches in Pyrrolidine Synthesis

To enhance reaction rates and efficiency, alternative energy sources such as ultrasound and mechanical energy are being explored as replacements for conventional thermal heating.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful technique in synthetic organic chemistry, accelerating reactions through acoustic cavitation. rsc.org This method has been successfully applied to the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones, resulting in excellent yields, shorter reaction times, and clean reaction profiles. rsc.org In a model reaction, the use of ultrasound in an ethanol (B145695) solvent with citric acid as a green additive proved highly efficient. rsc.org

Further research has demonstrated catalyst-free, ultrasound-assisted approaches for creating complex spiropyrrolidines. rsc.orgrsc.org These one-pot strategies can involve four-component reactions that proceed under mild and operationally simple conditions, avoiding the need for catalysts and simplifying purification processes. rsc.orgrsc.org A kinetic study of a pyrrolidine synthesis assisted by ultrasonic irradiation confirmed that the reaction followed a pseudo-first-order rate law, providing valuable data for understanding the reaction mechanism. acs.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a Substituted 3-pyrrolin-2-one rsc.org
ConditionTimeYield
Reflux in Ethanol8 hours70%
Ultrasound in Ethanol30 minutes94%

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, offers a solvent-free alternative for synthesis. nih.govucm.es This technique has been used to synthesize spiro[indole-pyrrolidine] derivatives at ambient temperature with short reaction times and excellent yields. nih.gov The reactions are often performed under solvent-free or liquid-assisted grinding (LAG) conditions, where a small amount of liquid is added to facilitate the reaction. nih.govnih.gov

Mechanochemical methods have been applied to produce a variety of heterocyclic structures. For example, chemoreceptors containing a pyrazole (B372694) moiety were synthesized by grinding an aldehyde with aminopyrazole derivatives in the presence of a few drops of methanol (B129727), achieving yields of 80-86%. nih.gov Similarly, primary amides have been synthesized by ball milling esters with calcium nitride and ethanol, a process that is significantly faster and occurs at lower temperatures than conventional solution-based methods. ucm.es This approach has even been applied to the synthesis of the antiepileptic drug rufinamide. ucm.es

Table 3: Examples of Mechanochemical Syntheses
Product TypeMethodConditionsYieldReference
Spiro[indole-pyrrolidine] DerivativesGrindingSolvent-free, ambient temperatureExcellent nih.gov
Primary AmidesBall Milling90 minutes, 30 Hz, no external heating~70-90% ucm.es
Fluorinated PyrazolonesBall Milling60 minutes, 30 HzNot specified beilstein-journals.org
Pyrazole-based ChemoreceptorsLiquid-Assisted Grinding (LAG)10 minutes with methanol80-86% nih.gov

Reaction Optimization and Process Intensification Studies for Scalable Production

For a synthetic method to be viable on an industrial scale, it must be optimized for yield, purity, cost-effectiveness, and safety. Reaction optimization involves systematically adjusting variables to find the ideal conditions. A study on the synthesis of α-arylated pyrrolidinones provides a clear example of this process. acs.org Researchers optimized the reaction by screening various bases and solvents and adjusting the temperature and concentration. acs.org This systematic approach led to a significant improvement in yield and demonstrated that the reaction was scalable. acs.org

The optimization process often begins with one-factor-at-a-time (OFAT) adjustments and can be enhanced by statistical methods and kinetic studies to gain a deeper mechanistic understanding. acs.org For instance, optimizing a one-pot, two-step hydroamination sequence for pyrrolidine synthesis involved carefully adjusting the equivalents of the oxidant and reductant to maximize efficiency. researchgate.net

Table 4: Optimization of a Smiles-Truce Cascade for Pyrrolidinone Synthesis acs.org
EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF70Low
2Cs₂CO₃DMF7029
3DBUDMF7025
4K₃PO₄Dioxane7025
5K₂CO₃DMF8038
6K₂CO₃DMF9045

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Techniques such as using reactive distillation, where reaction and separation occur in a single unit, have been studied for the production of esters and serve as a model for other chemical processes. cetjournal.it In the context of complex molecule synthesis, "wash-free" solid-phase peptide synthesis (SPPS) represents a significant process intensification. nih.gov By using optimized microwave-assisted conditions, elevated temperatures, and minimal, volatile reagents like pyrrolidine, the need for intermediate washing steps is eliminated, drastically reducing solvent waste and synthesis time while improving crude purity. nih.gov Such strategies are crucial for developing scalable and sustainable production methods for high-value chemical compounds.

Chemical Transformations and Reactivity Profiles of Ethyl 5 Oxo 3 Phenylprolinate

Derivatization of the Ethyl Ester Group

Amidation and Reduction Reactions

The presence of both an ester and a lactam (cyclic amide) in ethyl 5-oxo-3-phenylprolinate allows for a range of functional group interconversions, primarily through amidation and reduction pathways.

Amidation: The ethyl ester group can be converted to an amide, though this typically requires a two-step process to avoid competing reactions at the lactam carbonyl. The most common route involves initial hydrolysis (saponification) of the ester to the corresponding carboxylic acid, followed by coupling with an amine. This acid-amine coupling is usually facilitated by standard peptide coupling agents. For instance, in analogous 1-phenyl-5-oxoproline systems, activating agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or polymer-supported carbodiimide, often in the presence of 1-hydroxybenzotriazole (B26582) (HOBT), are used to form the amide bond with various amines. google.com This methodology is broadly applicable to N-acyl amino acid derivatives.

Reduction: The reduction of this compound can target either the ester or the lactam carbonyl group, or both, depending on the choice of reducing agent and reaction conditions.

Lactam Reduction: Strong reducing agents like lithium aluminum hydride (LAH) are capable of reducing the lactam to a pyrrolidine (B122466). This transformation converts the 5-oxo group into a CH₂ group, yielding an ethyl 3-phenylprolinate.

Ester Reduction: Selective reduction of the ester to a primary alcohol can be achieved using milder reagents such as sodium borohydride (B1222165) (NaBH₄) in some cases, although chemoselectivity can be challenging due to the presence of the lactam.

Exhaustive Reduction: The use of excess strong reducing agents like LAH will typically reduce both the ester and the lactam carbonyls, resulting in the corresponding amino alcohol, (3-phenylpyrrolidin-2-yl)methanol.

Reaction TypeReagent/ConditionsExpected Product
Amidation 1. Saponification (e.g., NaOH, LiOH) 2. Amine, Coupling Agent (e.g., EDC, HOBT)N-Substituted 5-oxo-3-phenylprolinamide
Lactam Reduction Lithium Aluminum Hydride (LAH)Ethyl 3-phenylprolinate
Exhaustive Reduction Excess Lithium Aluminum Hydride (LAH)(3-Phenylpyrrolidin-2-yl)methanol

Transesterification and Saponification Processes

The ethyl ester functionality is a key reactive site for hydrolysis and alcohol exchange reactions.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol under acidic or basic catalysis. masterorganicchemistry.com For example, treating this compound with methanol (B129727) and a catalytic amount of acid or base would lead to the formation of mthis compound. To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com This reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl. masterorganicchemistry.com

Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-oxo-3-phenylproline, is readily accomplished under basic conditions. This reaction, known as saponification, is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a polar solvent such as methanol or tetrahydrofuran. google.comgoogle.comscispace.com The reaction proceeds to completion, driven by the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. google.comgoogle.com This transformation is a fundamental step for subsequent modifications, such as the amidation reactions described previously. google.com

ProcessReagentsSolventProduct
Transesterification R-OH, Acid or Base CatalystR-OHAlkyl 5-oxo-3-phenylprolinate
Saponification Sodium Hydroxide (NaOH) google.comgoogle.comMethanol/Water5-Oxo-3-phenylproline (after acidification)
Saponification Lithium Hydroxide (LiOH) scispace.comMethanol/Water5-Oxo-3-phenylproline (after acidification)

Stereocontrolled Reactions of the Prolinate Core

The pyrrolidine ring of this compound contains stereocenters at the C2 and C3 positions. These existing chiral centers exert significant influence on the stereochemical outcome of subsequent reactions.

Diastereoselective Control in Remote Functionalization

The stereochemistry of the substituents on the prolinate ring, particularly the phenyl group at the C3 position, plays a crucial role in directing the approach of incoming reagents. Any functionalization at a remote position, such as the C4 carbon, is subject to steric hindrance and electronic effects imposed by the existing groups. For instance, in an enolate-based reaction at C4, the bulky phenyl group at C3 would sterically block one face of the molecule, leading to a diastereoselective attack of an electrophile from the less hindered face. This principle is fundamental in the synthesis of densely substituted pyrrolidines, where existing stereocenters are leveraged to control the formation of new ones. researchgate.net Studies on related substituted pyrrolidines have shown that high levels of regio- and diastereoselectivity can be achieved in cycloaddition reactions, guided by the substituents on the ring. researchgate.net

Strategic Applications of Ethyl 5 Oxo 3 Phenylprolinate in Target Oriented Organic Synthesis

Asymmetric Building Block in Natural Product Synthesis

The pyroglutamic acid scaffold is a well-established chiral building block for the asymmetric synthesis of numerous bioactive natural products. benthamscience.com Its rigid cyclic structure allows for high stereocontrol in subsequent chemical transformations.

Scaffold for Pyrrolizidine and Indolizidine Alkaloids

Pyrrolizidine and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a wide range of biological activities. ub.edursc.org The synthesis of these alkaloids often employs chiral starting materials to construct the core bicyclic ring systems. L-pyroglutamic acid and its derivatives are frequently used for this purpose. benthamscience.comrsc.org For instance, the thiolactam derived from ethyl (S)-pyroglutamate can be converted into an enaminone, which serves as a key intermediate for indolizidine structures. rsc.org Similarly, D-(−)-prolinol, which can be obtained from pyroglutamic acid, is a source of chirality for the synthesis of phenanthroindolizidine alkaloids like (−)-tylophorine. nih.gov

While the general pyroglutamate (B8496135) framework is pivotal in this area, specific literature detailing the direct application of ethyl 5-oxo-3-phenylprolinate as a scaffold for these particular alkaloid families is not extensively documented in the reviewed sources.

Precursor to Complex Amino Acids and Peptidomimetics

The structural rigidity and stereochemical density of proline analogues are highly sought after in the design of peptidomimetics and complex amino acids. The β-phenylproline core, which is structurally related to this compound, is considered a valuable analogue of both proline and phenylalanine, offering unique conformational constraints for drug design. nih.gov The synthesis of N-arylated α-amino acids is a key strategy for creating building blocks for pharmaceuticals. researchgate.netresearchgate.net

Although the parent compound, pyroglutamic acid, is a versatile precursor for various proline derivatives used in peptidomimetics, benthamscience.com direct and detailed research findings on the specific conversion of this compound to complex amino acids or its incorporation into peptidomimetic structures were not prominent in the surveyed literature.

Chiral Synthon for Complex Heterocyclic Compound Synthesis

As a chiral synthon, this compound offers its stereochemically defined core for the construction of more elaborate heterocyclic systems.

Synthesis of Pyrrolidine-Based Scaffolds

The 3-aryl-5-oxopyrrolidine-2-carboxylate framework is a key structural motif accessible through stereoselective synthetic methods. A convenient diastereoselective method for preparing methyl (2R,3R)-3-aryl-5-oxopyrrolidine-2-carboxylates involves the neutralization of diastereomerically pure dimethyl (2R,3R)-3-arylglutamate hydrochlorides. researchgate.net Another significant approach is the cyclizing Michael addition of aryl acrylates to N-acetylamino acid esters, which stereoselectively yields trans-3-aryl-5-oxopyrrolidine-2-carboxylic acids. researchgate.net These methods underscore the utility of fundamental organic reactions in creating the core scaffold of the title compound.

Method Reactants Product Key Features Reference
Cyclizing Michael AdditionAryl acrylates, N-acetylamino acid esterstrans-3-Aryl-5-oxopyrrolidine-2-carboxylic acidsStereoselective researchgate.net
NeutralizationDimethyl (2R,3R)-3-arylglutamate hydrochloridesMethyl (2R,3R)-3-aryl-5-oxopyrrolidine-2-carboxylatesDiastereoselective researchgate.net

Formation of Fused and Spirocyclic Heterocycles

The synthesis of fused and spirocyclic heterocycles is a major focus in medicinal chemistry due to the novel three-dimensional structures these compounds possess. nih.govmdpi.com Pyroglutamic acid has been successfully utilized as a starting material for creating rigid spirocyclic bislactams and lactam-lactones through methods like anodic amide oxidations. nih.govacs.org However, the literature specifically demonstrating the use of this compound to form fused or spirocyclic systems is limited. The presence of the 3-phenyl group adds a layer of complexity and stereochemical consideration that differentiates it from the parent pyroglutamic acid scaffold.

Utility in Cascade and Multicomponent Organic Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes in organic synthesis that allow for the construction of complex molecules in a single step, adhering to the principles of atom economy and green chemistry. nih.gov

The Castagnoli-Cushman reaction (CCR) stands out as a powerful multicomponent method for synthesizing substituted lactams. researchgate.netsemanticscholar.org This reaction involves the condensation of an anhydride (B1165640) with an imine. Notably, the use of phenylsuccinic anhydride in the CCR has been reported, which directly leads to the formation of a 3-phenyl-5-oxopyrrolidine core structure, the very framework of the title compound. mdpi.com This highlights a key MCR approach for accessing this class of molecules. The reaction can be performed as a three-component process by generating the imine in situ from an amine and an aldehyde, enhancing its utility for creating diverse compound libraries. semanticscholar.orgnih.gov

Reaction Type Components Resulting Scaffold Key Features Reference
Castagnoli-Cushman ReactionPhenylsuccinic Anhydride, Imine (or Amine + Aldehyde)3-Phenyl-5-oxopyrrolidine-4-carboxylic acidMulticomponent, Diastereoselective researchgate.netsemanticscholar.orgmdpi.com

This MCR approach provides a direct and efficient route to the core scaffold of this compound and its derivatives, making it a cornerstone of its synthetic accessibility.

Advanced Characterization and Structural Elucidation Techniques for Ethyl 5 Oxo 3 Phenylprolinate

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemical Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like ethyl 5-oxo-3-phenylprolinate. msu.eduebsco.com By employing powerful magnetic fields, modern NMR spectrometers can achieve high resolution and sensitivity, allowing for detailed analysis of the molecular structure. msu.edu

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms within the molecule. libretexts.org The chemical shifts observed in the ¹H NMR spectrum indicate the electronic environment of each proton. For instance, the protons of the phenyl group are expected to resonate in the aromatic region, while the protons of the ethyl ester group and the pyrrolidinone ring will appear at distinct chemical shifts. libretexts.org Peak integration in ¹H NMR can provide the relative number of protons contributing to each signal. libretexts.orgyoutube.com

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. For this compound, COSY would show correlations between the protons on the pyrrolidinone ring and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule, such as linking the phenyl group to the pyrrolidinone ring and the ethyl ester group to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignment. It identifies protons that are close in space, even if they are not directly bonded. This information can be used to determine the relative stereochemistry of the substituents on the pyrrolidinone ring.

The following table outlines the expected NMR data for this compound based on its structure.

| NOESY | Spatial correlations between protons on the phenyl group and the pyrrolidinone ring. | Determination of the relative stereochemistry of the molecule. |

High-Resolution Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound, which in turn confirms its elemental composition. chromatographyonline.com Unlike low-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident identification of the molecular formula. chromatographyonline.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chromatographyonline.com

In the context of synthesizing this compound, HRMS can be employed for reaction monitoring. nih.gov By analyzing small aliquots of the reaction mixture over time, it is possible to track the consumption of starting materials and the formation of the desired product. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. The molecule is first ionized, often using techniques like electrospray ionization (ESI), and the resulting molecular ion is then fragmented. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups within this compound. thermofisher.com

Table 2: Application of High-Resolution Mass Spectrometry

Application Technique Information Obtained
Structural Confirmation HRMS Precise mass of the molecular ion, confirming the elemental composition. chromatographyonline.com
Reaction Monitoring HRMS analysis of reaction aliquots Tracking the progress of the synthesis by observing the appearance of the product's molecular ion. nih.gov

| Structural Elucidation | HRMS/MS | Characteristic fragmentation pattern providing evidence for the molecular structure. thermofisher.com |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a fundamental analytical method for identifying the functional groups present in this compound. ksu.edu.saresearchgate.net These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" spectrum. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spectroscopyonline.com It is particularly sensitive to polar bonds and is therefore excellent for identifying functional groups with significant dipole moments. ksu.edu.sa For this compound, key characteristic absorption bands would include:

C=O stretching: Two distinct carbonyl stretching vibrations are expected, one for the amide (lactam) in the pyrrolidinone ring and another for the ester group. These typically appear in the region of 1650-1750 cm⁻¹.

C-N stretching: The stretching vibration of the carbon-nitrogen bond in the lactam.

C-O stretching: The stretching vibration of the carbon-oxygen single bond in the ester group.

Aromatic C=C stretching: Vibrations associated with the phenyl ring.

C-H stretching: Vibrations for both aromatic and aliphatic C-H bonds.

The presence and position of these bands provide strong evidence for the presence of the key functional groups in the molecule.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Table 3: Expected Vibrational Spectroscopy Data

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Amide C=O ~1680 Strong
Ester C=O ~1735 Strong
Aromatic C=C ~1600, ~1450 Strong
C-N ~1200-1350 Moderate

| C-O (ester) | ~1000-1300 | Moderate |

Chiral Analytical Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Assessment

Since this compound is a chiral molecule, containing a stereocenter at the 3-position of the pyrrolidinone ring, it is essential to determine its enantiomeric purity. Chiral analytical chromatography is the primary method for separating and quantifying the individual enantiomers. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the analysis of enantiomers in the pharmaceutical and chemical industries. chiralpedia.comheraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of the sample can be accurately determined. heraldopenaccess.us

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can also be an effective method for enantiomeric separation. gcms.cz Similar to chiral HPLC, chiral GC columns contain a chiral stationary phase that facilitates the separation of the enantiomers. gcms.cz

The choice between chiral HPLC and GC depends on the physical properties of this compound and its derivatives. These techniques are not only crucial for determining the success of an asymmetric synthesis but also for ensuring the quality and purity of the final product.

Table 4: Chiral Chromatography for Enantiomeric Purity

Technique Principle Information Gained
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com Separation and quantification of the two enantiomers, allowing for the determination of enantiomeric excess. nih.gov

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. gcms.cz | An alternative method for determining enantiomeric purity for suitable analytes. |

Computational Chemistry in Support of Spectroscopic Interpretation and Structural Elucidation

Computational chemistry serves as a powerful complementary tool to experimental techniques in the structural elucidation of this compound. warwick.ac.uk By using quantum mechanical calculations, it is possible to predict various spectroscopic properties and to gain a deeper understanding of the molecule's structure and behavior.

Prediction of NMR Spectra: Computational methods can be used to calculate the theoretical NMR chemical shifts (¹H and ¹³C) for a proposed structure. By comparing the calculated spectrum with the experimental spectrum, the structural assignment can be confirmed. This is particularly useful for complex molecules where spectral overlap or ambiguity may exist.

Prediction of Vibrational Spectra: Similarly, the vibrational frequencies (IR and Raman) can be calculated computationally. These calculated spectra can aid in the assignment of the experimental vibrational bands to specific molecular motions, providing a more detailed interpretation of the spectroscopic data. nih.gov

Conformational Analysis: Computational chemistry can be used to explore the different possible conformations of this compound and to determine their relative energies. This information is valuable for understanding the molecule's preferred three-dimensional shape, which can influence its spectroscopic properties and biological activity.

By integrating computational predictions with experimental data, a more robust and confident structural elucidation of this compound can be achieved. chemrxiv.org

Table 5: Role of Computational Chemistry

Application Method Contribution
NMR Spectra Interpretation Calculation of theoretical chemical shifts. Confirmation of experimental assignments and resolution of ambiguities.
Vibrational Spectra Interpretation Calculation of theoretical vibrational frequencies. Aiding in the assignment of experimental IR and Raman bands. nih.gov

| Structural Elucidation | Conformational analysis and energy calculations. | Understanding the preferred 3D structure and its influence on spectroscopic properties. |

Computational and Theoretical Studies on Ethyl 5 Oxo 3 Phenylprolinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no dedicated studies reporting quantum chemical calculations on the electronic structure and reactivity of ethyl 5-oxo-3-phenylprolinate. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's behavior.

Should such research be undertaken, key areas of investigation would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential Maps: These calculations would visualize the electron distribution across the molecule, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with other reagents.

Without dedicated studies, these specific electronic properties of this compound remain unquantified in the scientific literature.

Molecular Modeling of Conformational Preferences and Intermolecular Interactions

No specific molecular modeling studies detailing the conformational preferences or intermolecular interactions of this compound have been published. This type of research is essential for understanding the three-dimensional structure of the molecule and how it interacts with its environment.

A typical molecular modeling study would involve:

Conformational Analysis: A systematic search for the most stable three-dimensional arrangements (conformers) of the molecule. This would involve rotating the rotatable bonds, such as the one connecting the phenyl group to the pyrrolidone ring and the ethyl ester group, to identify the lowest energy structures.

Intermolecular Interaction Studies: Modeling how two or more molecules of this compound interact with each other or with solvent molecules. This would help in predicting crystal packing, solubility, and other bulk properties. This analysis would identify potential hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the absence of these studies, the preferred spatial arrangement of this compound and the nature of its intermolecular forces are not documented.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

There is no published research on the theoretical prediction of the spectroscopic properties of this compound. Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures.

If such theoretical predictions were performed, they would likely include:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms. These theoretical values would be compared with experimental NMR data to aid in the assignment of peaks and confirm the connectivity of the molecule.

IR Spectroscopy: Prediction of the vibrational frequencies corresponding to the various functional groups in the molecule, such as the carbonyl (C=O) groups of the lactam and the ester, and the C-N and C-O bonds. This would help in identifying characteristic peaks in an experimental IR spectrum.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, theoretical prediction of the CD spectrum would help in determining the absolute configuration of the stereocenters.

As no such computational work has been reported, a theoretical basis for the spectroscopic analysis of this compound is not available.

Mechanistic Investigations of Reactions Involving this compound

No computational studies investigating the mechanisms of reactions involving this compound are present in the scientific literature. Theoretical mechanistic studies are crucial for understanding reaction pathways, transition states, and the factors that control reaction outcomes.

A mechanistic investigation would typically involve:

Mapping Reaction Pathways: Using quantum chemical methods to calculate the energies of reactants, products, intermediates, and transition states for a specific reaction.

Activation Energy Calculation: Determining the energy barrier (activation energy) for the reaction, which provides insight into the reaction rate.

Visualization of Transition States: Analyzing the geometry of the transition state to understand the bond-making and bond-breaking processes.

Without these computational investigations, any proposed mechanisms for reactions involving this compound are based solely on experimental evidence and chemical intuition, without theoretical validation.

Emerging Research Frontiers and Future Perspectives on Ethyl 5 Oxo 3 Phenylprolinate

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of the 3-phenyl-5-oxopyrrolidine core is a key challenge. Based on known methods for constructing substituted pyrrolidines, several strategies could be envisioned for the efficient synthesis of ethyl 5-oxo-3-phenylprolinate.

One potential approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate ethyl acrylate (B77674) derivative. This method is a powerful tool for the stereocontrolled synthesis of pyrrolidines. Another viable route could be the Michael addition of a glycine (B1666218) enolate equivalent to a cinnamic ester, followed by intramolecular cyclization.

Further research into diastereoselective and enantioselective methodologies would be crucial. The use of chiral auxiliaries, organocatalysts, or transition-metal catalysts could provide access to specific stereoisomers of this compound, which is often critical for biological applications.

Potential Synthetic Strategy Key Reaction Type Potential Starting Materials Anticipated Challenges
Azomethine Ylide Cycloaddition1,3-Dipolar CycloadditionGlycine ester derivative, Benzaldehyde, Ethyl acrylateControl of regioselectivity and stereoselectivity.
Michael Addition/CyclizationMichael Addition, Intramolecular amidationGlycine ethyl ester, Ethyl cinnamateManagement of competing side reactions.
Catalytic Asymmetric SynthesisVariousProchiral precursorsDevelopment of suitable catalyst systems.

Exploration of New Reactivity Profiles and Selectivities

The reactivity of this compound is expected to be dictated by its key functional groups: the lactam, the ester, and the C-H bonds adjacent to the carbonyl groups and the phenyl ring.

Investigations into the selective reduction of the lactam or ester carbonyls could yield novel prolinol or diol derivatives. The enolization of the lactam carbonyl could open avenues for alkylation, acylation, and halogenation at the C4 position, allowing for the introduction of diverse substituents. Furthermore, the phenyl group offers a handle for electrophilic aromatic substitution reactions, enabling the synthesis of a wide array of functionalized analogs.

Understanding the interplay between the different functional groups and controlling the selectivity of these transformations would be a primary focus of future reactivity studies.

Integration into Automated and High-Throughput Synthesis Platforms

The core structure of this compound makes it an attractive scaffold for the generation of compound libraries for drug discovery screening. Adapting the synthetic routes to be compatible with automated and high-throughput platforms would be a significant step forward.

This would likely involve the use of solid-phase synthesis , where the prolinate core is attached to a resin, allowing for sequential reactions and purifications to be performed in a parallel and automated fashion. The development of robust cleavage strategies to release the final products from the solid support in high purity would be essential.

The integration with automated platforms would enable the rapid synthesis of a large number of analogs, facilitating the exploration of structure-activity relationships (SAR) in a time-efficient manner.

Design and Synthesis of Advanced Analogs for Specialized Research Applications

The 3-phenyl-5-oxoprolinate scaffold can be viewed as a constrained analog of phenylalanine or other related structures. This makes it an interesting starting point for the design of peptidomimetics, enzyme inhibitors, or probes for chemical biology.

Advanced analogs could be designed by:

Introducing substituents on the phenyl ring to modulate electronic properties and steric interactions.

Varying the ester group to influence solubility and metabolic stability.

Modifying the lactam nitrogen with different alkyl or aryl groups.

Introducing functional groups at the C4 position to act as reactive handles for bioconjugation or to interact with specific biological targets.

The synthesis of these advanced analogs would rely on the development of the versatile synthetic and reactivity profiles discussed in the preceding sections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-oxo-3-phenylprolinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via cyclization of substituted keto esters under acidic or basic conditions. For example, analogous compounds like ethyl 4-acetyl-5-oxo-3-phenylhexanoate are synthesized via Claisen condensation followed by cyclization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid). Purity is confirmed by HPLC (≥95%) and NMR spectroscopy (e.g., absence of unreacted starting material) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, phenyl protons at 7.2–7.5 ppm).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry. For example, analogous compounds show mean C–C bond lengths of 1.52 Å and R factors <0.06, ensuring structural accuracy .
  • Table 1 : Comparison of Characterization Techniques
TechniqueKey ParametersExample Data
NMRChemical shifts (ppm), coupling constantsPhenyl protons: δ 7.3–7.5 (multiplet)
X-rayR factor, data-to-parameter ratioR = 0.050, ratio = 16.4

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:

  • Variable-Temperature NMR : Identify conformational changes by observing peak splitting at low temperatures.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software).
  • Twinned Data Refinement : Apply SHELXL’s twin refinement tools for ambiguous electron density .

Q. What experimental designs are suitable for probing the reaction mechanism of this compound formation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., C–H activation in cyclization).
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation.
  • Computational Modeling : Map potential energy surfaces (e.g., via DFT) to validate proposed intermediates .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer : Follow the CONSORT-EHEALTH guidelines :

  • Deposit CIF Files : Publish raw crystallographic data (e.g., via Cambridge Structural Database).
  • Detailed Protocols : Document SHELXL refinement parameters (e.g., HKLF 5 for twinned data) and solvent masking steps .

Data Contradiction Analysis

Q. What statistical approaches address variability in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • ANOVA/Multivariate Analysis : Identify outliers in dose-response curves (e.g., IC50_{50} values).
  • Cross-Validation : Use k-fold validation to assess model robustness in QSAR studies.
  • Error Source Tracking : Compare batch-to-batch purity (via HPLC) or storage conditions .

Framework-Based Research Design

Q. How can the PICOT framework structure a study on the pharmacological potential of this compound?

  • Methodological Answer :

  • Population : In vitro cell lines (e.g., cancer vs. normal cells).
  • Intervention : Dose-dependent exposure (0.1–100 µM).
  • Comparison : Positive controls (e.g., cisplatin for cytotoxicity).
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
  • Time : 24–72 h exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.